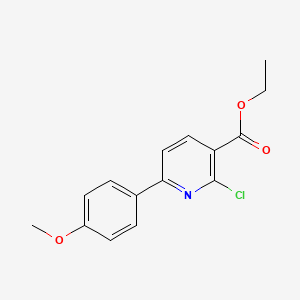![molecular formula C14H6ClF6N5O2 B1411166 3-(8-chloro-3-oxo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-5-(trifluoromethyl)picolinamide CAS No. 1823184-29-7](/img/structure/B1411166.png)
3-(8-chloro-3-oxo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-5-(trifluoromethyl)picolinamide
Overview
Description
3-(8-chloro-3-oxo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-5-(trifluoromethyl)picolinamide is a useful research compound. Its molecular formula is C14H6ClF6N5O2 and its molecular weight is 425.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Novel Synthesis Methods : Novel substituted derivatives of this compound have been synthesized using microwave irradiation and multi-step reactions, demonstrating the compound's potential for innovative synthesis methods (Yang et al., 2015).
- Efficient Synthesis Approaches : The compound has been synthesized through efficient methods from hydrazine hydrate, indicating its accessibility for research and application (Kumar et al., 2015).
- Characterization and Structural Analysis : Extensive characterization, including NMR, MS, FTIR, and X-ray diffraction, has been conducted for various derivatives, highlighting the compound’s potential for detailed structural analysis (El-Kurdi et al., 2021).
Biological and Chemical Properties
- Antifungal Activity : Certain derivatives have shown weak antifungal activities, suggesting potential for further exploration in biological applications (Wang et al., 2018).
- Potential in Pharmaceutical Applications : The compound has been involved in the synthesis of various biologically active structures, implying its significance in pharmaceutical research (Karpina et al., 2019).
- Insecticidal and Antimicrobial Potential : Some derivatives have displayed notable insecticidal and antimicrobial activities, opening avenues for its use in pest control and antimicrobial research (Xu et al., 2017).
Advanced Applications
- DNA Intercalation Properties : Derivatives of this compound have been synthesized as potential DNA intercalators, indicating its utility in genetic research and potential therapeutic applications (Hebenbrock & Müller, 2018).
- Crystal Structure Studies : Detailed crystal structure analysis of derivatives has been conducted, providing insights into its structural properties and applications in material science (Mu et al., 2015).
properties
IUPAC Name |
3-[8-chloro-3-oxo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-2-yl]-5-(trifluoromethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClF6N5O2/c15-7-1-6(14(19,20)21)4-25-11(7)24-26(12(25)28)8-2-5(13(16,17)18)3-23-9(8)10(22)27/h1-4H,(H2,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJWBKZKYUIXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N2C(=O)N3C=C(C=C(C3=N2)Cl)C(F)(F)F)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClF6N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




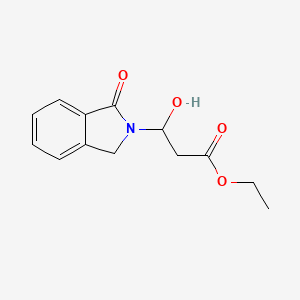

![4-(Allyloxy)-2-{[(methylsulfonyl)oxy]-methyl}benzyl methanesulfonate](/img/structure/B1411090.png)

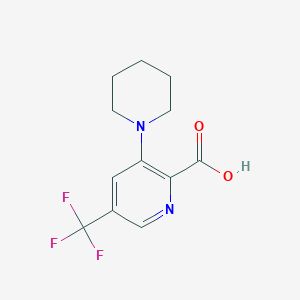

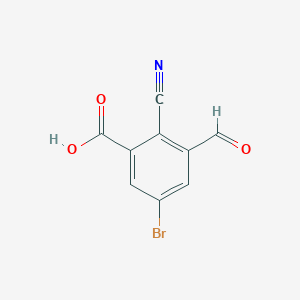
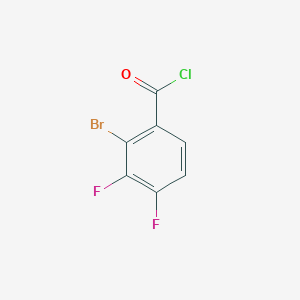
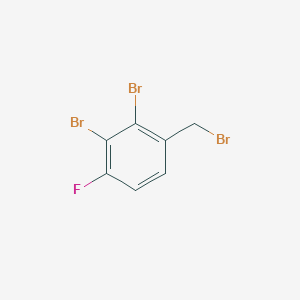
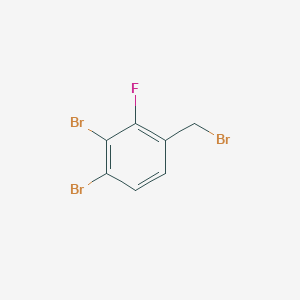
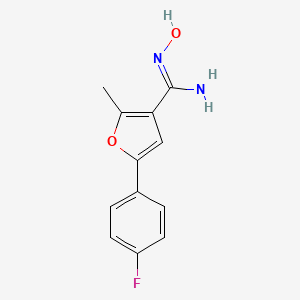
![4-Bromo-7-nitrobenzo[d]thiazole](/img/structure/B1411105.png)
